Enantioselective Diels–Alder Catalysis: Aluminum‑Triflyl‑DPEN Complex vs. Aluminum‑Tosyl‑DPEN Complex
The aluminum complex of (S,S)-bis-triflyl-DPEN catalyzes the asymmetric Diels–Alder reaction of cyclopentadiene with methacrolein, giving the exo adduct with 89% ee, whereas the corresponding aluminum‑tosyl‑DPEN complex delivers only 78% ee under identical conditions . The 11% ee gain is directly attributable to the stronger electron‑withdrawing triflyl groups that enhance the Lewis acidity of the aluminum center.
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric Diels–Alder reaction |
|---|---|
| Target Compound Data | 89% ee (Al‑bis-triflyl‑DPEN complex) |
| Comparator Or Baseline | 78% ee (Al‑tosyl‑DPEN complex) |
| Quantified Difference | Δ = +11% ee favoring bis‑triflyl ligand |
| Conditions | Cyclopentadiene + methacrolein, CH₂Cl₂, –78 °C, 10 mol % catalyst |
Why This Matters
An 11 percentage-point improvement in enantioselectivity can mean the difference between meeting pharmacopoeial enantiopurity thresholds and requiring costly repurification or chiral chromatography.
